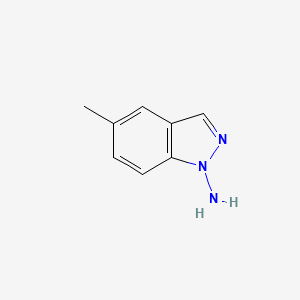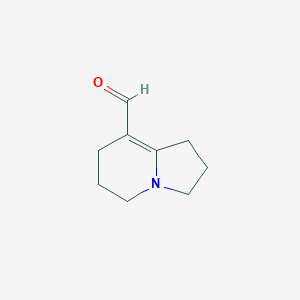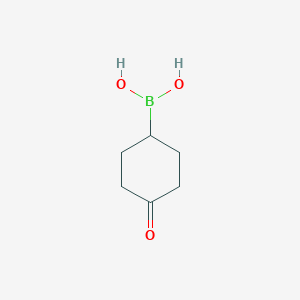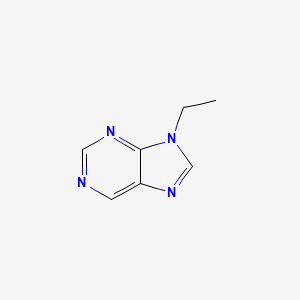
5-Methyl-1H-indazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1H-indazol-1-amine is an organic compound with the molecular formula C8H9N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the reaction of pyrrole with methylamine in an appropriate solvent, followed by crystallization and purification . Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like reductive cyclization reactions and the use of specific catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
5-Methyl-1H-indazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Methyl-1H-indazol-1-amine include:
- 1-Methyl-1H-indazole
- 5-Amino-1-methylindazole
- 1-Methyl-1H-indazol-5-ylamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1034874-66-2 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-methylindazol-1-amine |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-8-7(4-6)5-10-11(8)9/h2-5H,9H2,1H3 |
InChI Key |
YYONIFKEABAWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)




![1-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11921685.png)




![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
